molecular formula C7H7NO2S B13313404 3-(2-Methyl-1,3-thiazol-4-yl)-3-oxopropanal

3-(2-Methyl-1,3-thiazol-4-yl)-3-oxopropanal

Cat. No.: B13313404
M. Wt: 169.20 g/mol
InChI Key: KUUYLTHBHSOKBY-UHFFFAOYSA-N
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Description

3-(2-Methyl-1,3-thiazol-4-yl)-3-oxopropanal is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)-3-oxopropanal typically involves the reaction of 2-methyl-1,3-thiazole with an appropriate aldehyde under controlled conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction between the thiazole and the aldehyde, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would typically include the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1,3-thiazol-4-yl)-3-oxopropanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted thiazole derivatives.

Scientific Research Applications

3-(2-Methyl-1,3-thiazol-4-yl)-3-oxopropanal has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1,3-thiazol-4-yl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, resulting in changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-thiazole: A simpler thiazole derivative with similar structural features.

    3-(2-Chloro-1,3-thiazol-4-yl)-3-oxopropanal: A chlorinated analog with potentially different reactivity and biological activity.

    3-(2-Phenyl-1,3-thiazol-4-yl)-3-oxopropanal: A phenyl-substituted derivative with distinct properties.

Uniqueness

3-(2-Methyl-1,3-thiazol-4-yl)-3-oxopropanal is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

3-(2-methyl-1,3-thiazol-4-yl)-3-oxopropanal

InChI

InChI=1S/C7H7NO2S/c1-5-8-6(4-11-5)7(10)2-3-9/h3-4H,2H2,1H3

InChI Key

KUUYLTHBHSOKBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(=O)CC=O

Origin of Product

United States

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